molecular formula C13H17BN2O2 B567165 5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile CAS No. 1310384-33-8

5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No.: B567165
CAS No.: 1310384-33-8
M. Wt: 244.101
InChI Key: XNPIYQSLCWJMFY-UHFFFAOYSA-N
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Description

5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is an organic compound that features a boron-containing dioxaborolane group attached to a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 5-methyl-6-bromonicotinonitrile with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere. The reaction conditions often include heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the coupling partner.

Scientific Research Applications

5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile largely depends on the specific application. In cross-coupling reactions, the boron moiety acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. In biological systems, the boron group can interact with enzymes or cellular components, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-6-bromonicotinonitrile: A precursor in the synthesis of the target compound.

    Bis(pinacolato)diboron: A common borylation reagent.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related boron-containing compound used in similar reactions.

Uniqueness

5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is unique due to its combination of a nicotinonitrile moiety with a boron-containing dioxaborolane group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-9-6-10(7-15)8-16-11(9)14-17-12(2,3)13(4,5)18-14/h6,8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPIYQSLCWJMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694468
Record name 5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-33-8
Record name 5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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